
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide” is a complex organic molecule. It contains an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen . This ring is substituted with a phenyl group at one position and two ethoxy groups at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isothiazolidine ring, phenyl group, and ethoxy groups would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The isothiazolidine ring might be expected to participate in reactions involving the opening of the ring. The phenyl and ethoxy groups could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isothiazolidine ring, phenyl group, and ethoxy groups could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Antioxidant Activity Assessment : Research on antioxidant activity is relevant because compounds with antioxidant properties can play crucial roles in medicine, pharmacy, and food engineering. Various tests, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and tests like CUPRAC and FRAP, based on electron transfer, have been utilized to determine the antioxidant capacity of samples. These methods, along with electrochemical biosensors, offer insights into the mechanisms and kinetics of antioxidant processes, which could be relevant for assessing the antioxidant potential of new compounds, including "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide" (Munteanu & Apetrei, 2021).
Environmental and Water Treatment Applications
Advanced Oxidation Processes (AOPs) : The degradation of pollutants via advanced oxidation processes has been studied for various compounds. Such research includes the examination of degradation pathways, by-products, and the efficacy of AOPs in removing recalcitrant compounds from water. This area of study might inform the environmental impact and degradation mechanisms of "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide" in aquatic environments (Qutob et al., 2022).
Potential Medical and Pharmacological Research
Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands for Alzheimer's disease is a significant area of research. Studies involving radioligands like [18F]FDDNP and 11C-PIB highlight the potential for early detection and treatment evaluation in Alzheimer's disease. Research in this domain could pave the way for exploring "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide" in diagnostic imaging or therapeutic monitoring (Nordberg, 2007).
Feed Additives and Animal Health
Use of Zeolites as Feed Additives : The application of natural and synthetic zeolites in animal nutrition for preventing or treating diseases offers insights into how certain compounds can impact animal health and productivity. This research may guide investigations into the use of "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide" as a feed additive or in veterinary medicine (Papaioannou et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-26-18-11-6-15(14-19(18)27-4-2)20(23)21-16-7-9-17(10-8-16)22-12-5-13-28(22,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEHYODDPPVYPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
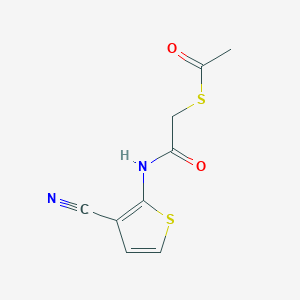
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)
amine](/img/structure/B2415325.png)
![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
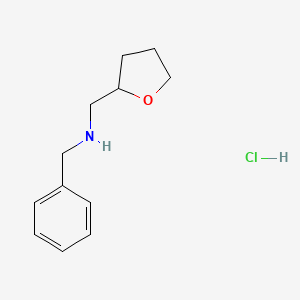
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
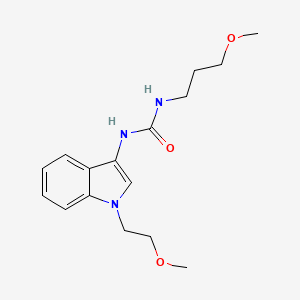
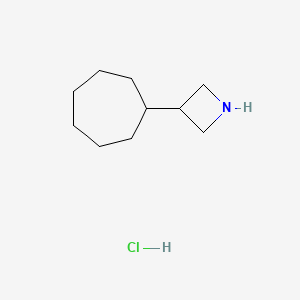
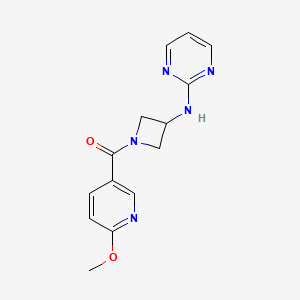
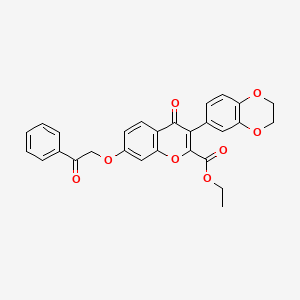
![(E)-3-[3,4-dimethoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2415338.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2415339.png)